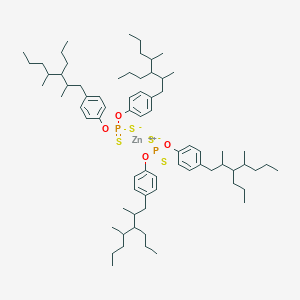
EINECS 234-277-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS’]- is an organometallic compound with the molecular formula C72H116O4P2S4Zn and a molecular weight of 1301.286562 g/mol . This compound is known for its unique chemical structure and properties, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
The synthesis of Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS’]- typically involves the reaction of tetrapropylenephenyl phosphorodithioate with zinc chloride (ZnCl2). The reaction conditions include:
Reactants: Tetrapropylenephenyl phosphorodithioate and zinc chloride.
Solvents: Organic solvents such as ethanol, acetone, or xylene.
Temperature: The reaction is usually carried out at room temperature.
Reaction Time: The reaction time can vary depending on the specific conditions but generally ranges from a few hours to overnight.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS’]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS’]- has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS’]- involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It can also interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS’]- can be compared with other similar compounds, such as:
Zinc bis[O,O-bis(2-ethylhexyl)] bis(dithiophosphate): Another organozinc compound with similar properties but different ligand structures.
Zinc di(alkylphenyl)dithiophosphate: A compound with similar applications in lubricants and coatings but with different alkyl groups.
The uniqueness of Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS’]- lies in its specific ligand structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
11059-65-7 |
|---|---|
Molekularformel |
C72H116O4P2S4Zn |
Molekulargewicht |
1301.3 g/mol |
IUPAC-Name |
zinc;bis[4-(2,4-dimethyl-3-propylheptyl)phenoxy]-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C36H59O2PS2.Zn/c2*1-9-13-27(5)35(15-11-3)29(7)25-31-17-21-33(22-18-31)37-39(40,41)38-34-23-19-32(20-24-34)26-30(8)36(16-12-4)28(6)14-10-2;/h2*17-24,27-30,35-36H,9-16,25-26H2,1-8H3,(H,40,41);/q;;+2/p-2 |
InChI-Schlüssel |
JVQCNSRVEPWJNL-UHFFFAOYSA-L |
SMILES |
CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CC(C)C(CCC)C(C)CCC)[S-].CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CC(C)C(CCC)C(C)CCC)[S-].[Zn+2] |
Kanonische SMILES |
CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CC(C)C(CCC)C(C)CCC)[S-].CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CC(C)C(CCC)C(C)CCC)[S-].[Zn+2] |
Key on ui other cas no. |
11059-65-7 |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoxazolium, 3-(2-methoxyethyl)-2-[2-[[3-(2-methoxyethyl)-5-phenyl-2(3H)-benzoxazolylidene]methyl]-1-butenyl]-5-phenyl-, iodide](/img/structure/B81243.png)

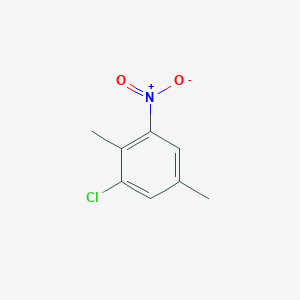
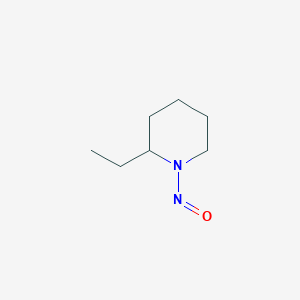


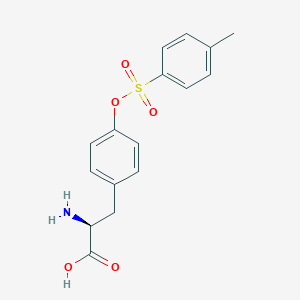
![1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B81261.png)
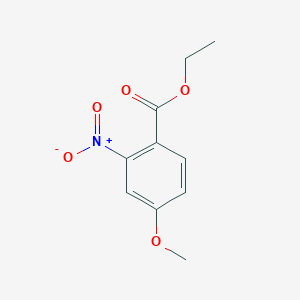
![octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene](/img/structure/B81264.png)
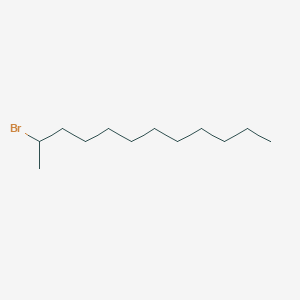
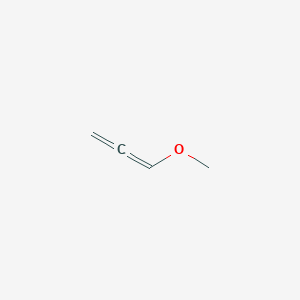
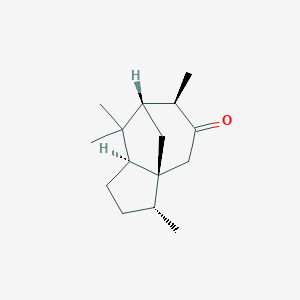
![11-Chlorodibenzo[b,f][1,4]thiazepine](/img/structure/B81272.png)
